Cas no 19102-07-9 (2,3-Dihydro-1,4-benzodioxine-6-carbonitrile)
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonitrile
- 2,3-DIAMINO-6-(TRIFLUOROMETHYL)-4-(3H)-PYRIMIDONE
- 2,3-Dihydro-1,4-Benzodioxin-6-Carbonitrile
- 2,3-Dihydro-benzo[1,4]dioxin-6-carbonitril
- 2,3-dihydro-benzo[1,4]dioxin-6-carbonitrile
- 2,3-dihydro-benzo[1,4]dioxine-6-carbonitrile
- 2H,3H-benzo[e]1,4-dioxane-6-carbonitrile
- 3,4-ethylenedioxybenzonitrile
- di-hydroxy benzonitrile
- BUTTPARK 96\04-14
- 3-dihydrobenzo[b][1
- 4]dioxine-6-carbonitrile
- 1,4-Benzodioxan-6-carbonitrile
- 1,4-Benzodioxane-6-carbonitrile
- 2,3-DIHYDRO-1,4-Benzodioxane-6-carbonitrile
- 2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONITRILE
- JGSRMKGBXNXODT-UHFFFAOYSA-N
- 1,4-Benzodioxin-6-carbonitrile, 2,3-dihydro-
- 1,4-Benzodioxin-6-carbonitrile,2,3-dihydro-
- STK695187
- SBB019218
- MCULE-7
- 19102-07-9
- MFCD00221462
- SY008060
- PS-4707
- Z381430488
- BCP32698
- DTXSID30384249
- EN300-73369
- 3,4-Ethylenedioxybenzonitrile;1,4-Benzodioxane-6-carbonitrile
- CS-0044639
- FT-0609636
- SCHEMBL943860
- BL007795
- AB01333761-02
- CHEMBL4581514
- AKOS005606548
- NCGC00340567-01
- W-206409
- DB-065732
- DTXCID50335273
- 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
-
- MDL: MFCD00221462
- Inchi: 1S/C9H7NO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2
- InChI Key: JGSRMKGBXNXODT-UHFFFAOYSA-N
- SMILES: O1C2C=C(C#N)C=CC=2OCC1
Computed Properties
- Exact Mass: 161.04800
- Monoisotopic Mass: 161.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 42.2
Experimental Properties
- Color/Form: Uncertain
- Density: 1.27
- Boiling Point: 278.1℃ at 760 mmHg
- Flash Point: 119.2°C
- Refractive Index: 1.58
- PSA: 42.25000
- LogP: 1.32948
- Solubility: Uncertain
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM111509-25g |
2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile |
19102-07-9 | 95% | 25g |
$391 | 2021-06-09 | |
| abcr | AB468261-25 g |
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonitrile; min. 95% |
19102-07-9 | 25g |
€376.50 | 2023-07-18 | ||
| abcr | AB468261-50 g |
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonitrile; min. 95% |
19102-07-9 | 50g |
€614.10 | 2023-07-18 | ||
| Chemenu | CM111509-5g |
2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile |
19102-07-9 | 95% | 5g |
$*** | 2023-03-30 | |
| Apollo Scientific | OR30258-1g |
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile |
19102-07-9 | 1g |
£15.00 | 2025-02-19 | ||
| Apollo Scientific | OR30258-5g |
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile |
19102-07-9 | 5g |
£40.00 | 2025-02-19 | ||
| Apollo Scientific | OR30258-10g |
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile |
19102-07-9 | 10g |
£75.00 | 2025-02-19 | ||
| TRC | D493275-10mg |
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile |
19102-07-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D493275-50mg |
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile |
19102-07-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D493275-100mg |
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile |
19102-07-9 | 100mg |
$ 80.00 | 2022-06-05 |
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile Suppliers
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile Related Literature
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1. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxinesMahesh S. Deshmukh,Biswajit Das,Nidhi Jain RSC Adv. 2013 3 22389
Additional information on 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Comprehensive Overview of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile (CAS No. 19102-07-9)
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile (CAS No. 19102-07-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its benzodioxine core and carbonitrile functional group, is widely studied for its potential applications in drug discovery and material science. Its unique molecular structure makes it a valuable intermediate in synthesizing bioactive molecules, particularly those targeting neurological and inflammatory pathways.
In recent years, the demand for 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile has surged due to its relevance in developing small-molecule therapeutics. Researchers are exploring its role in modulating enzyme activity and receptor interactions, aligning with the growing interest in precision medicine. The compound’s nitrile group also enhances its utility in click chemistry, a technique pivotal in bioconjugation and polymer science. These attributes position it as a key player in modern chemical biology.
From an industrial perspective, CAS No. 19102-07-9 is often discussed in forums focusing on green chemistry and sustainable synthesis. With increasing regulatory pressure to reduce hazardous byproducts, manufacturers are optimizing routes to produce this compound using catalytic methods and renewable feedstocks. Such advancements resonate with the global push toward eco-friendly chemical processes, a topic frequently searched by professionals in the field.
The compound’s stability and solubility profile further make it a candidate for high-throughput screening (HTS) platforms. Laboratories leveraging artificial intelligence (AI) for virtual drug screening often include 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile in their libraries due to its diverse reactivity. This aligns with the rising trend of AI-driven drug design, a hot topic in both academic and commercial research circles.
Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to characterize 19102-07-9, ensuring purity and consistency for end-users. Quality control protocols are critical, especially when the compound is used in preclinical studies or formulation development. These aspects are frequently queried in scientific databases, reflecting the compound’s importance in rigorous research settings.
Beyond pharmaceuticals, 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile has potential applications in electronic materials. Its conjugated system and electron-withdrawing cyano group make it a candidate for designing organic semiconductors. This intersects with the booming interest in flexible electronics and optoelectronic devices, areas where researchers seek novel building blocks to enhance performance.
In summary, CAS No. 19102-07-9 represents a versatile and scientifically significant compound. Its multifaceted applications—from drug discovery to advanced materials—underscore its value in contemporary research. As industries continue to prioritize innovation and sustainability, the relevance of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile is poised to grow, making it a subject of enduring interest in both academic and industrial contexts.
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